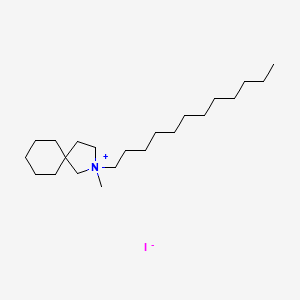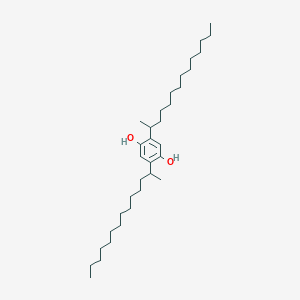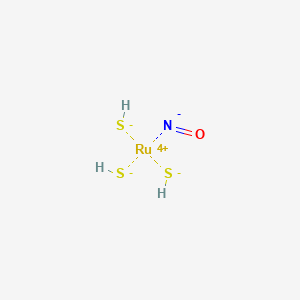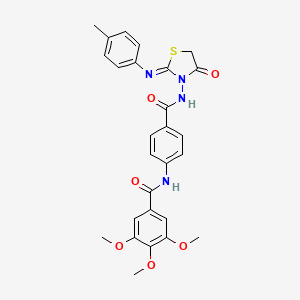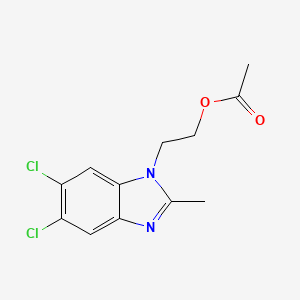![molecular formula C16H24BrN3O B13776435 N-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea CAS No. 874450-03-0](/img/structure/B13776435.png)
N-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Bromophenyl)-N’-[4-(piperidin-1-yl)butyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N’-[4-(piperidin-1-yl)butyl]urea typically involves the reaction of 4-bromoaniline with 4-(piperidin-1-yl)butyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and recrystallization to ensure high purity of the final product.
化学反応の分析
Types of Reactions
N-(4-Bromophenyl)-N’-[4-(piperidin-1-yl)butyl]urea can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenol derivatives, while substitution reactions can produce various substituted urea derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for biological receptors.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-Bromophenyl)-N’-[4-(piperidin-1-yl)butyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- N-(4-Chlorophenyl)-N’-[4-(piperidin-1-yl)butyl]urea
- N-(4-Fluorophenyl)-N’-[4-(piperidin-1-yl)butyl]urea
- N-(4-Methylphenyl)-N’-[4-(piperidin-1-yl)butyl]urea
Uniqueness
N-(4-Bromophenyl)-N’-[4-(piperidin-1-yl)butyl]urea is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also be a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities.
特性
CAS番号 |
874450-03-0 |
|---|---|
分子式 |
C16H24BrN3O |
分子量 |
354.28 g/mol |
IUPAC名 |
1-(4-bromophenyl)-3-(4-piperidin-1-ylbutyl)urea |
InChI |
InChI=1S/C16H24BrN3O/c17-14-6-8-15(9-7-14)19-16(21)18-10-2-5-13-20-11-3-1-4-12-20/h6-9H,1-5,10-13H2,(H2,18,19,21) |
InChIキー |
GIICWEAVNMPFGW-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCCCNC(=O)NC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(5Z)-2,7,18-tris(2-amino-2-oxoethyl)-8,13-bis(3-amino-3-oxopropyl)-17-[3-[2-[[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-3-yl]propanoic acid](/img/structure/B13776376.png)
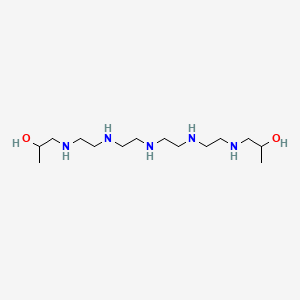
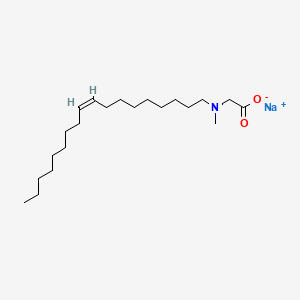

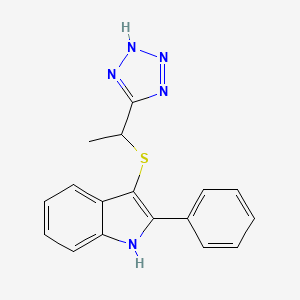
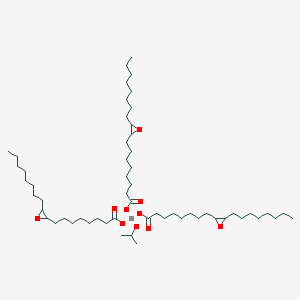
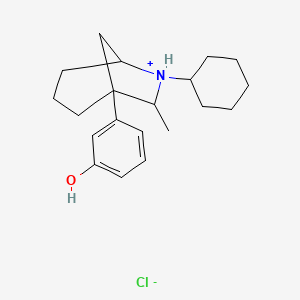
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)-](/img/structure/B13776409.png)
